2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide is a complex organic compound that features both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the thiazole derivative with 4-(ethylsulfonyl)phenyl acetic acid under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyl)thiazol-2-yl)acetamide
- 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFRUJRMGQJLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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